molecular formula C14H24O6S3 B086320 Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester CAS No. 10312-58-0

Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester

Cat. No.: B086320
CAS No.: 10312-58-0
M. Wt: 384.5 g/mol
InChI Key: NNLQLBLYOHQHCV-UHFFFAOYSA-N
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Description

Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester (CAS 10312-58-0) is a sulfur-containing ester with the molecular formula C₁₄H₂₄O₆S₃ and a molecular weight of 384.520 g/mol. Key features include:

  • LogP: 2.42, indicating moderate hydrophobicity .
  • Structure: Contains two 3-mercaptopropanoate groups and a central 2-methyl-1,3-propanediyl backbone with an additional 3-mercapto-1-oxopropoxy substituent.
  • Applications: Used in pharmacokinetic studies and impurity isolation via reverse-phase HPLC (Newcrom R1 column) with mobile phases containing acetonitrile, water, and phosphoric acid .

Properties

IUPAC Name

[2-methyl-3-(3-sulfanylpropanoyloxy)-2-(3-sulfanylpropanoyloxymethyl)propyl] 3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H24O6S3/c1-14(8-18-11(15)2-5-21,9-19-12(16)3-6-22)10-20-13(17)4-7-23/h21-23H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLQLBLYOHQHCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065033
Record name Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester
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Molecular Weight

384.5 g/mol
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CAS No.

10312-58-0
Record name 1,1′-[2-[(3-Mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl] bis(3-mercaptopropanoate)
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Record name Propanoic acid, 3-mercapto-, 1,1'-(2-((3-mercapto-1-oxopropoxy)methyl)-2-methyl-1,3-propanediyl) ester
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Record name Propanoic acid, 3-mercapto-, 1,1'-[2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl] ester
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Record name Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester
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Record name 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methylpropane-1,3-diyl bis[3-mercaptopropionate]
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Biological Activity

Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester (CAS Number: 33007-83-9) is a complex organic compound with potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C15H26O6S3C_{15}H_{26}O_6S_3, with a molar mass of 398.56 g/mol. It appears as a clear, colorless liquid with a density of 1.21 g/mL at 25°C and is soluble in water at approximately 320 mg/L at 20°C .

PropertyValue
Molecular FormulaC15H26O6S3
Molar Mass398.56 g/mol
Density1.21 g/mL
Water Solubility320 mg/L at 20°C
AppearanceClear liquid

Research indicates that compounds similar to propanoic acid derivatives can exhibit various biological activities, including:

  • Antioxidant Properties : The mercapto group (-SH) in the structure is known for its ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Enzyme Inhibition : Some studies suggest that similar compounds may act as inhibitors for enzymes like angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure and fluid balance .

Case Studies and Research Findings

  • Captopril Analogs : A study highlighted the synthesis of a compound structurally related to propanoic acid, which demonstrated significant ACE inhibition, suggesting potential therapeutic applications in hypertension management .
  • Toxicological Assessments : Evaluations conducted under the Toxic Substances Control Act (TSCA) indicated that certain mercapto compounds may require further investigation due to their potential toxicity profiles . This includes chronic effects studies and reproductive toxicity assessments.
  • Pharmacokinetics : The compound can be analyzed using high-performance liquid chromatography (HPLC), which is essential for understanding its pharmacokinetic properties and interactions within biological systems .

Applications

The biological activity of propanoic acid derivatives extends to various fields:

  • Pharmaceuticals : Potential use as an ACE inhibitor or antioxidant agent.
  • Industrial Chemistry : Applications in the synthesis of thiourethane-based materials and optical lenses due to its mercapto functionalities .

Scientific Research Applications

Analytical Applications

Separation Techniques
One notable application of propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester is in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). The compound can be effectively separated using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile and water, with phosphoric acid used to enhance separation efficiency. For mass spectrometry (MS) applications, phosphoric acid can be substituted with formic acid to maintain compatibility .

Environmental Applications

Heavy Metal Removal
Another significant application is in environmental remediation. The compound has been utilized to functionalize high internal phase emulsions for the removal of heavy metals from contaminated water sources. This application leverages the thiol groups within the compound that can bind heavy metals, facilitating their extraction from aqueous solutions .

Biological Applications

Pharmacokinetics and Drug Delivery
The compound's structure allows for potential use in pharmacokinetics studies. Its ability to form complexes with various biological molecules makes it a candidate for drug delivery systems. The mercapto groups can enhance the solubility and bioavailability of active pharmaceutical ingredients by forming stable conjugates .

Case Study 1: HPLC Method Development

In a study focused on the development of an HPLC method for analyzing propanoic acid derivatives, researchers demonstrated the effectiveness of using a Newcrom R1 HPLC column. The method was scalable and suitable for both qualitative and quantitative analysis. It was noted that the use of smaller particle size columns improved resolution and reduced analysis time significantly .

Case Study 2: Environmental Remediation

A project involving the treatment of industrial wastewater highlighted the use of propanoic acid derivatives in removing lead and cadmium ions from water. The study found that emulsions stabilized with this compound exhibited high efficacy in binding heavy metals, achieving removal efficiencies exceeding 90% under optimal conditions .

Comparison with Similar Compounds

Structural Analogs in Food and Environmental Matrices

Compound Name CAS Molecular Formula Key Features Applications
Propanoic acid, 2-methyl-, 1-(1,1-dimethylethyl)-2-methyl-1,3-propanediyl ester 74381-40-1 C₁₅H₂₆O₄ - Lacks mercapto groups.
- Higher volatility (GC-MS detectable).
- LogP: ~1.27 (estimated).
Dominant VOC in Holstein milk cheese; associated with off-odor in plastic netting .
Propanoic acid, 2-methyl-, 3-hydroxy-2,4,4-trimethylpentyl ester N/A C₁₃H₂₄O₃ - Hydroxy and branched alkyl chain.
- Detected in Jersey milk cheese.
Food flavoring/aroma compound .

Key Differences :

  • Sulfur Content: The target compound’s thiol groups enhance reactivity (e.g., disulfide bond formation) but reduce volatility compared to non-sulfur analogs .
  • Detection Methods : Analogs are often analyzed via GC-MS due to volatility, whereas the target compound requires HPLC .

Mercapto-Containing Derivatives in Polymers and Pharmaceuticals

Compound Name CAS Molecular Formula Key Features Applications
Trimethylolpropane tris(3-mercaptopropionate) 33007-83-9 C₁₅H₂₄O₆S₃ - Three 3-mercaptopropionate groups.
- Central 2-ethyl-2-methylpropanediyl core.
Crosslinking agent in polymers; pharmaceutical intermediates .
Pentaerythritol tetrakis(3-mercaptopropionate) 7575-23-7 C₁₇H₂₈O₈S₄ - Four mercaptopropionate groups.
- Higher molecular weight (484.6 g/mol).
Advanced polymer curing; higher viscosity than target compound .

Key Differences :

  • Branching and Reactivity : The target compound’s asymmetrical structure (vs. symmetrical analogs) may reduce crosslinking efficiency but improve solubility in polar solvents .
  • Regulatory Status : The target compound is reported as a process impurity in pharmaceuticals, whereas analogs like pentaerythritol derivatives are intentionally synthesized for industrial use .

Leachables and Impurities in Medical Devices

Compound Name CAS Molecular Formula Key Features Applications
Propanoic acid, 2-methyl-, 1-(1,1-dimethylethyl)-2-methyl-1,3-propanediyl ester 74381-40-1 C₁₅H₂₆O₄ - Non-mercapto analog.
- Detected in PVC infusion bags.
Leachable from medical device materials; requires risk assessment .

Key Insight : Unlike sulfur-containing analogs, this compound’s presence in medical devices underscores its persistence as a contaminant rather than a functional ingredient .

Analytical Performance Comparison

Property Target Compound 2-Methyl Analog (CAS 74381-40-1) Pentaerythritol Derivative (CAS 7575-23-7)
Detection Method HPLC (Newcrom R1) GC-MS HPLC/GC-MS
Volatility Low High Low
LogP 2.42 ~1.27 ~3.5 (estimated)
Applications Pharmacokinetics, impurity isolation Food aroma, leachable Polymer crosslinking

Structural and Functional Contrasts

  • Reactivity: Mercapto groups in the target compound enable thiol-disulfide exchange, unlike non-sulfur analogs .
  • Thermal Stability : Sulfur esters may decompose at lower temperatures than hydrocarbon analogs, limiting high-temperature applications .

Preparation Methods

Industrial Production from Sodium Acrylate

The precursor 3-MPA is synthesized via a two-step process:

  • Sulfidation : Sodium acrylate reacts with sodium hydrosulfide (NaHS) or sodium sulfide (Na₂S) to form sodium monothiopropionate:

    CH2=CHCOONa+NaHSCH2(SH)CH2COONa\text{CH}_2=\text{CHCOONa} + \text{NaHS} \rightarrow \text{CH}_2(\text{SH})\text{CH}_2\text{COONa}

    Optimal conditions include 80–100°C and atmospheric pressure, yielding >90% intermediate.

  • Acidification : The sodium salt is treated with sulfuric acid to liberate 3-MPA:

    CH2(SH)CH2COONa+H2SO4CH2(SH)CH2COOH+Na2SO4\text{CH}_2(\text{SH})\text{CH}_2\text{COONa} + \text{H}_2\text{SO}_4 \rightarrow \text{CH}_2(\text{SH})\text{CH}_2\text{COOH} + \text{Na}_2\text{SO}_4

    Crystallization and solvent extraction yield 85.4% pure 3-MPA, with sodium sulfate recycled.

Esterification Reaction Mechanism

The esterification of TMP with 3-MPA proceeds via acid-catalyzed nucleophilic acyl substitution:

TMP+3HSCH2CH2COOHH+TMP tris(3-MPA ester)+3H2O\text{TMP} + 3\,\text{HSCH}2\text{CH}2\text{COOH} \xrightarrow{\text{H}^+} \text{TMP tris(3-MPA ester)} + 3\,\text{H}_2\text{O}

Key Steps :

  • Protonation of 3-MPA’s carboxyl group by p-toluenesulfonic acid (p-TsOH).

  • Nucleophilic attack by TMP’s hydroxyl oxygen on the activated carbonyl.

  • Water elimination , driven by azeotropic distillation with cyclohexane.

Optimized Preparation Method

Reaction Setup and Conditions

A 1 L three-necked flask equipped with a Dean-Stark trap is charged with:

ComponentQuantityRole
Cyclohexane500 mLSolvent (azeotrope)
Trimethylolpropane (TMP)67.1 gCore triol
3-Mercaptopropionic Acid175 gEsterifying agent
p-Toluenesulfonic Acid10 gCatalyst

Process Parameters :

  • Temperature : 75–85°C (oil bath), maintaining cyclohexane reflux at 78–79°C.

  • Reaction Time : 2 hours under nitrogen/argon to prevent thiol oxidation.

  • Workup :

    • Cooling to 25°C, followed by washing with 3 × 200 mL 5% NaHCO₃ to neutralize residual acid.

    • Extraction with 3 × 200 mL dichloromethane, dried over anhydrous MgSO₄.

    • Rotary evaporation (<30°C) to concentrate, followed by vacuum distillation.

Process Parameters and Yield Optimization

Impact of Temperature

Elevating temperature beyond 85°C induces product discoloration due to thiol oxidation, while temperatures <75°C prolong reaction time. The optimal 80°C balances kinetics and product quality.

Catalyst Loading

p-TsOH at 4–6 wt% (relative to TMP) maximizes esterification efficiency. Excess catalyst complicates purification and increases side reactions.

Solvent Selection

Cyclohexane’s low polarity and boiling point (80.7°C) enable efficient water removal. Alternatives like toluene reduce yield by 12–15% due to poorer azeotrope formation.

Post-Synthesis Processing

Purification

  • Extraction : Dichloromethane isolates the ester from aqueous phases, leveraging its high solubility (≈15 g/L vs. ≈2 g/L in water).

  • Drying : Anhydrous MgSO₄ reduces moisture to <0.1%, critical for storage stability.

  • Distillation : Vacuum distillation (0.1–0.5 mmHg) at 110–120°C removes residual solvents, yielding >98% pure product.

Yield and Purity Analysis

MetricValueSource
Overall Yield89–92%
Purity (HPLC)98.5%
3-MPA Utilization95%

Side products (<2%) include mono- and di-esters from incomplete reactions, removable via fractional distillation.

Industrial Scalability

The method’s scalability is demonstrated by:

  • Solvent Recovery : Cyclohexane is distilled and reused, reducing costs by 20–25%.

  • Catalyst Recycling : p-TsOH is recovered via aqueous extraction, though fresh catalyst is preferred for batch consistency .

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence product purity?

Answer:
The compound is synthesized via multi-step esterification, leveraging thiol-protection strategies to prevent oxidation. Key steps include:

  • Thiol Protection : Use of trityl or acetyl protecting groups to stabilize mercapto (-SH) functionalities during ester bond formation .
  • Stepwise Esterification : Reaction of 3-mercaptopropanoic acid with 2-methyl-1,3-propanediol under acidic catalysis (e.g., H₂SO₄) at 60–80°C, followed by deprotection using mild bases (e.g., NH₄OH) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.
    Critical Factors : Excess reagents, inert atmosphere (N₂/Ar), and controlled pH minimize disulfide byproducts. Reaction temperature >80°C risks thiol oxidation, reducing yield .

Basic: What analytical techniques are recommended for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies ester linkages and thiol environments. D₂O exchange confirms -SH protons (~1.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₃H₂₀O₈S₂, [M+H]⁺ = 369.08) and detects fragmentation patterns from labile ester bonds .
  • FT-IR : Peaks at 2550 cm⁻¹ (S-H stretch) and 1720 cm⁻¹ (ester C=O) confirm functional groups .

Basic: What safety precautions are essential for handling this compound?

Answer:

  • Storage : Airtight containers under inert gas (N₂) at 4°C to prevent thiol oxidation .
  • PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye irritation (H315, H319) .
  • Ventilation : Use fume hoods due to potential respiratory irritation (H335) .

Advanced: How do the reactivity and stability of the thiol groups impact experimental design in crosslinking applications?

Answer:
The dual thiol groups enable thiol-ene "click" reactions and disulfide formation, critical for polymer networks. Key considerations:

  • Oxidative Stability : Thiols oxidize to disulfides in air; reactions must be conducted under N₂ .
  • pH Sensitivity : Thiol pKa ~8–10; basic conditions (pH >9) enhance nucleophilicity for Michael additions .
  • Crosslinker Efficiency : Stoichiometric thiol:ene ratios (1:1) minimize unreacted residues in hydrogels. Monitor via Raman spectroscopy (S-S stretch ~500 cm⁻¹) .

Advanced: How should researchers resolve contradictions in reported stability data across studies?

Answer:
Contradictions often arise from:

  • Reagent Purity : Trace metals (e.g., Fe³⁺) accelerate oxidation; use ultra-pure solvents .
  • Environmental Variability : Humidity or O₂ levels during synthesis alter degradation rates. Standardize protocols with O₂ scavengers (e.g., BHT) .
  • Analytical Methods : Compare HPLC (quantitative) vs. TLC (qualitative) for byproduct detection. Replicate studies under identical conditions .

Advanced: What role does this compound play in stimuli-responsive polymer design?

Answer:
Its thiols enable redox-responsive materials:

  • Disulfide Crosslinking : Reversible S-S bonds create self-healing hydrogels. Use glutathione (GSH) to trigger degradation .
  • Drug Delivery : Thiolated polymers improve mucoadhesion. Evaluate release kinetics via Franz diffusion cells .

Advanced: What challenges arise in quantifying free thiol content, and how are they mitigated?

Answer:

  • Ellman’s Assay Interference : Ester hydrolysis releases thiols, inflating readings. Use cold (4°C) buffers and rapid measurement .
  • Iodometric Titration : Accurately quantifies -SH but requires anaerobic conditions. Validate via blank controls .

Advanced: What degradation pathways are observed under environmental or physiological conditions?

Answer:

  • Hydrolysis : Ester bonds cleave in aqueous media (t₁/₂ ~24h at pH 7.4), forming 3-mercaptopropanoic acid and diol byproducts .
  • Oxidation : Air exposure generates disulfides (confirmed via LC-MS). Stabilize with antioxidants (e.g., ascorbic acid) .

Advanced: How is the environmental persistence of this compound assessed, and what regulatory implications exist?

Answer:

  • PBT Assessment : Evaluate bioaccumulation (logP <3.5) and aquatic toxicity (Daphnia magna EC₅₀) per OECD 201/202 .
  • Degradation Studies : UV/ozone exposure tests simulate atmospheric breakdown. EPA guidelines (40 CFR 796) mandate reporting of hydrolysis rates .

Advanced: What mechanistic insights exist regarding its interaction with biological targets?

Answer:

  • Thiol-Mediated Uptake : Cellular entry via thiol-disulfide exchange with surface proteins (e.g., albumin). Confirm via flow cytometry with fluorescent probes .
  • Enzyme Inhibition : Competes with cysteine proteases (e.g., caspase-3) for active-site thiols. Assay via fluorogenic substrates (e.g., Ac-DEVD-AMC) .

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